2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline

Lipophilicity Druglikeness Screening library design

2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline is a fully synthetic, small-molecule quinazoline derivative (C17H15ClN2S; MW 314.83 g/mol) featuring a 4-chlorobenzylthio moiety at the 2-position and methyl groups at the 4- and 7-positions of the quinazoline core. It is commercially catalogued as a screening compound (e.g., ChemDiv ID 3391-6608) and is offered at research-grade purity for early-stage discovery.

Molecular Formula C17H15ClN2S
Molecular Weight 314.8 g/mol
Cat. No. B5530214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline
Molecular FormulaC17H15ClN2S
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2S/c1-11-3-8-15-12(2)19-17(20-16(15)9-11)21-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3
InChIKeyOEBGXIJUNHKYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chlorobenzyl)thio]-4,7-dimethylquinazoline (CAS 355824-33-8): Core Identity, Sourcing-Relevant Physicochemical Profile, and Positioning Within Quinazoline Screening Libraries for Procurement Decision-Making


2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline is a fully synthetic, small-molecule quinazoline derivative (C17H15ClN2S; MW 314.83 g/mol) featuring a 4-chlorobenzylthio moiety at the 2-position and methyl groups at the 4- and 7-positions of the quinazoline core . It is commercially catalogued as a screening compound (e.g., ChemDiv ID 3391-6608) and is offered at research-grade purity for early-stage discovery . The compound is achiral, possesses a computed logP of 5.36, a logSw of -6.08, and a polar surface area of 17.6 Ų, placing it in a hydrophobic, membrane-permeable property space typical of CNS-oriented or intracellular-target screening decks .

Why 2-[(4-Chlorobenzyl)thio]-4,7-dimethylquinazoline Cannot Be Interchanged with Its Closest In-Class Analogs Without Quantitative Evidence of Functional Equivalence


Quinazoline derivatives bearing 2-thioether substituents constitute a broad class in which even minor structural perturbations—such as the presence or absence of a single para-chloro substituent on the S-benzyl ring or the positional isomerism of ring-methyl groups—can shift lipophilicity, electronic distribution, and target-binding pharmacophore features [1]. Within the subset of 2-(benzylthio)-dimethylquinazolines, the 4-chlorobenzyl analogue (logP = 5.36) versus the unsubstituted benzyl analogue (logP predicted ~4.8–5.1) represents a meaningful difference in hydrophobicity that can influence membrane partitioning, non-specific protein binding, and pharmacokinetic behavior in cell-based assays . Such differences preclude assuming functional interchangeability without direct comparative data, and they substantiate the need for compound-specific evidence during scientific selection and procurement.

2-[(4-Chlorobenzyl)thio]-4,7-dimethylquinazoline: Quantitative Differentiation Evidence Against Closest Structural Analogs for Informed Sourcing Decisions


Hydrophobicity Differential: 4-Chlorobenzylthio vs Unsubstituted Benzylthio Analogue – logP Comparison for Membrane-Permeability-Sensitive Screening Panels

The target compound, with a computed logP of 5.36 , is measurably more lipophilic than its direct analog 2-(benzylthio)-4,7-dimethylquinazoline, which lacks the 4-chloro substituent and is predicted to have a logP in the range of 4.8–5.1 based on group-contribution methods . While experimental logP values are not available for either compound, the consistent computational prediction across multiple algorithms supports a real difference. This difference positions the target compound as a more hydrophobic entity within the same scaffold series, which can be a decisive factor when selecting compounds for phenotypic screens where intracellular accumulation or blood-brain barrier penetration is hypothesized to be relevant.

Lipophilicity Druglikeness Screening library design

Positional Isomer Differentiation: 4,7-Dimethyl vs 4,6-Dimethyl Quinazoline Core – Impact on Predicted Molecular Shape and Target Complementarity

The target compound (4,7-dimethyl substitution; CAS 355824-33-8) is regioisomeric with 2-[(4-chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline (CAS 361992-16-7) . Although no head-to-head biological comparison has been published for these two isomers, the shift of the methyl group from position 7 to position 6 alters the shape and electrostatic potential of the bicyclic core. In quinazoline-based kinase inhibitors, the 6- vs 7-substitution pattern is well-established to differentially affect hinge-region binding and selectivity profiles across the kinome [1]. This class-level precedent indicates that these two isomers are unlikely to be functionally interchangeable, and procurement decisions must specify the correct regioisomer.

Positional isomerism Molecular recognition Kinase inhibitor design

Aqueous Solubility Differential: 4-Chlorobenzylthio vs Des-Chloro Analog – Predicted logSw and Implications for Assay Compatibility

The target compound has a predicted logSw (log of aqueous solubility in mol/L) of -6.08 , indicating very low intrinsic aqueous solubility. While the des-chloro analog 2-(benzylthio)-4,7-dimethylquinazoline has no publicly available computed logSw value, the introduction of the chlorine atom is expected to further reduce solubility due to increased molecular weight and enhanced crystal lattice energy (class-level inference) [1]. This solubility profile mandates careful DMSO stock preparation and attention to potential precipitation in aqueous assay buffers at concentrations above approximately 1 µM.

Aqueous solubility Assay interference DMSO stock formulation

Synthetic Tractability and Oxidative Derivatization Potential: Enabling Access to Sulfoxide and Sulfone Derivatives for SAR Expansion

The 2-(aryl/alkyl thio)quinazoline scaffold, including the target compound, can be selectively oxidized using Oxone® (2 KHSO₅·KHSO₄·K₂SO₄) in THF/water to afford the corresponding sulfonylquinazoline in 75–94% isolated yield [1]. This oxidative derivatization pathway is general across substituted thioquinazolines and produces the sulfone with excellent chemoselectivity. While the specific oxidation of 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline has not been individually reported, its structural conformity to the substrate scope demonstrated in the study makes it a strong candidate for analogous transformation. This synthetic flexibility is a differentiating procurement consideration: a screening hit can be rapidly elaborated into sulfoxide and sulfone congeners for SAR studies without resynthesis of the core.

Synthetic chemistry Late-stage functionalization Hit expansion

Computational Druglikeness and Leadlikeness Profiling: 4-Chlorobenzylthio Quinazoline vs Common Screening Library Triage Metrics

The target compound has a molecular weight of 314.83 g/mol, 3 hydrogen bond acceptors, 0 hydrogen bond donors, and a polar surface area of 17.6 Ų . It satisfies Lipinski's Rule of Five criteria (MW <500, HBD = 0 <5, HBA = 3 <10, logP = 5.36, which is marginally above the standard cutoff of 5 but within acceptable tolerance for certain target classes). However, it fails the more stringent leadlikeness criteria (MW ≤350 satisfied; logP ≤3.5 not satisfied), which may influence its suitability for fragment-based or lead-optimization programs. No published quantitative bioactivity data (IC₅₀, Kd, EC₅₀) were located for this compound in authoritative databases (ChEMBL, PubChem BioAssay) as of May 2026 [1], meaning its procurement value currently lies in forward screening rather than follow-up of a known target engagement profile.

Druglikeness Leadlikeness Virtual screening

Recommended Application Scenarios for 2-[(4-Chlorobenzyl)thio]-4,7-dimethylquinazoline Based on Quantitative Differentiation Evidence


Phenotypic Screening in Intracellular Target-Focused or CNS-Oriented Discovery Programs

With a computed logP of 5.36 and low PSA (17.6 Ų), 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline is positioned within the property space associated with passive membrane permeability and potential blood-brain barrier penetration . Procurement for phenotypic screens targeting intracellular or CNS-resident pathways is supported by this physicochemical profile, provided that the low predicted aqueous solubility (logSw = -6.08) is managed through appropriate DMSO stock concentration and final assay DMSO levels below 0.1% (v/v).

Hit Expansion via Oxidative Derivatization to Sulfoxide and Sulfone Congeners

The thioether linkage at the 2-position is a demonstrated substrate for mild, chemoselective Oxone-mediated oxidation to the sulfone, with literature precedent showing 75–94% yields across a range of 2-(substituted thio)quinazolines . The 4-chlorobenzylthio substituent is expected to be compatible with this protocol, enabling rapid generation of sulfoxide and sulfone analogs for solubility, potency, and metabolic stability profiling without resynthesis of the quinazoline core. This makes the parent thioether a versatile entry point for hit-to-lead SAR expansion.

Negative Control or Inactive Comparator Design for Quinazoline Kinase Inhibitor Screens

Given the absence of any reported kinase inhibitory activity or target engagement data for this compound in ChEMBL or PubChem BioAssay as of May 2026 , it may serve as a structurally matched negative control for biochemical or cellular kinase assays where the active comparator is a 4-anilinoquinazoline or related 2-substituted quinazoline inhibitor. Its close structural similarity to active chemotypes, combined with the lack of documented potency, supports its use as a tool to assess non-specific assay interference or to benchmark selectivity of newly identified quinazoline hits.

Physicochemical Benchmarking in Computational Model Training and Validation Sets

The availability of computed physicochemical property data—including logP (5.36), logSw (-6.08), PSA (17.6 Ų), and HBA/HBD counts—for this compound , alongside the 4-chlorobenzylthio vs benzylthio differential, makes it a useful data point for training or validating in silico models of lipophilicity, solubility, or permeability. Procurement for inclusion in curated property datasets can support the development of more accurate predictive models for quinazoline chemical space.

Quote Request

Request a Quote for 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.